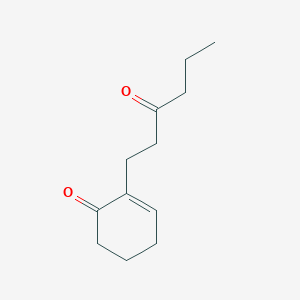
2-(3-Oxohexyl)cyclohex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Oxohexyl)cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexene ring with a ketone group at the second position and a 3-oxohexyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Oxohexyl)cyclohex-2-en-1-one can be synthesized through several methods:
Birch Reduction: This method involves the reduction of anisole followed by acid hydrolysis.
α-Bromination and Base Treatment: Cyclohexanone undergoes α-bromination followed by treatment with a base to yield the desired compound.
Hydrolysis and Oxidation: Hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol.
Industrial Production Methods
Industrially, cyclohexenones like this compound are produced by catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxohexyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-position of the enone.
Michael Addition: The compound reacts with nucleophiles such as enolates or silyl enol ethers.
Diels-Alder Reaction: It can react with electron-rich dienes in a Diels-Alder reaction.
Common Reagents and Conditions
Organocopper Reagents: Used in nucleophilic conjugate addition.
Grignard Reagents: Employed in 1,2-addition reactions.
Enolates and Silyl Enol Ethers: Utilized in Michael addition reactions.
Major Products
The major products formed from these reactions include various substituted cyclohexenones and cyclohexanones, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Oxohexyl)cyclohex-2-en-1-one has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of pharmaceuticals and fragrances.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicinal Chemistry: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industrial Applications: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Oxohexyl)cyclohex-2-en-1-one involves its interaction with various molecular targets:
Nucleophilic Attack: The compound’s enone structure makes it susceptible to nucleophilic attack, leading to the formation of various adducts.
Enzyme Inhibition: It can inhibit certain enzymes by forming covalent bonds with active site residues.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
2-(3-Oxohexyl)cyclohex-2-en-1-one can be compared with other similar compounds:
Cyclohex-2-en-1-one: A simpler enone with similar reactivity but lacking the 3-oxohexyl substituent.
3-Oxo-β-ionone: Another cyclohexenone with a different substituent pattern, used in fragrance and flavor industries.
2,4,4-Trimethyl-3-(3-oxo-1-butenyl)-2-cyclohexen-1-one: A structurally related compound with different substituents, affecting its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial contexts.
Properties
CAS No. |
95518-06-2 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-(3-oxohexyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O2/c1-2-5-11(13)9-8-10-6-3-4-7-12(10)14/h6H,2-5,7-9H2,1H3 |
InChI Key |
ZFRUDVMXTQLCPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CCC1=CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















